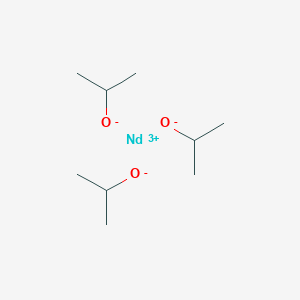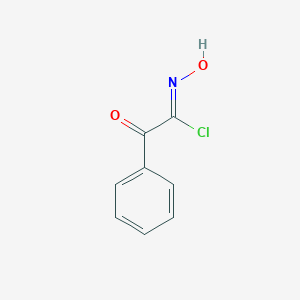
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride, also known as HOPE-Cl, is a chemical compound that has received much attention in recent years due to its potential applications in scientific research. This compound belongs to the class of hydroxamates, which are known for their ability to chelate metal ions and inhibit various enzymes.
Wirkmechanismus
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride acts as a metalloprotease inhibitor by chelating the zinc ion at the active site of the enzyme. This prevents the enzyme from carrying out its normal function, leading to a decrease in the activity of the enzyme. The mechanism of action of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has been studied extensively using various biochemical and biophysical techniques, such as X-ray crystallography, NMR spectroscopy, and enzymatic assays.
Biochemische Und Physiologische Effekte
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has been shown to have a range of biochemical and physiological effects. In addition to its metalloprotease inhibitory activity, (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has been found to inhibit other enzymes, such as histone deacetylases and ureases. (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has also been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a high affinity for metal ions, which makes it a potent metalloprotease inhibitor. However, there are also some limitations to its use. (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride can be toxic to cells at high concentrations, and its inhibitory activity can be affected by the presence of other metal ions or chelating agents.
Zukünftige Richtungen
There are several future directions for research on (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride. One area of interest is the development of more potent and selective metalloprotease inhibitors based on the structure of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride. Another area of research is the investigation of the anti-inflammatory and anti-tumor effects of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride in vivo. Additionally, the use of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride as a tool for studying metalloprotease function and regulation in biological systems is an area of active research.
Synthesemethoden
The synthesis of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride involves the reaction of 2-phenylglyoxal with hydroxylamine hydrochloride in the presence of thionyl chloride. This reaction results in the formation of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride as a white solid with a yield of approximately 60%. The purity of the compound can be improved through recrystallization from a suitable solvent, such as acetone or ethyl acetate.
Wissenschaftliche Forschungsanwendungen
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has been found to have a wide range of applications in scientific research. One of the most promising areas of research involves the use of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride as a metalloprotease inhibitor. Metalloproteases are a class of enzymes that play a key role in many biological processes, including cell signaling, inflammation, and tissue remodeling. Inhibition of metalloproteases has been shown to have therapeutic potential in various diseases, such as cancer, arthritis, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
17019-28-2 |
|---|---|
Produktname |
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride |
Molekularformel |
C8H6ClNO2 |
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
(1Z)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride |
InChI |
InChI=1S/C8H6ClNO2/c9-8(10-12)7(11)6-4-2-1-3-5-6/h1-5,12H/b10-8- |
InChI-Schlüssel |
UTZRQMJFOAZBOW-NTMALXAHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/C(=N/O)/Cl |
SMILES |
C1=CC=C(C=C1)C(=O)C(=NO)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=NO)Cl |
Synonyme |
Benzeneethanimidoyl chloride, N-hydroxy-alpha-oxo-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



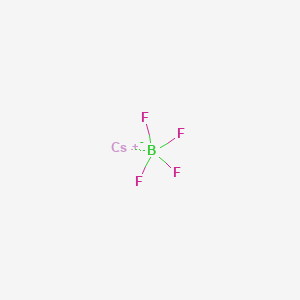
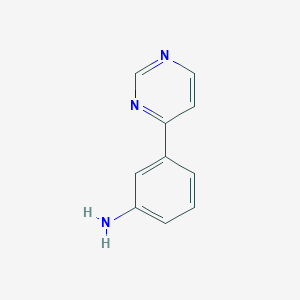
![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
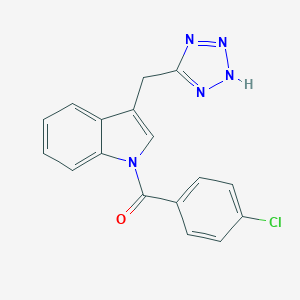
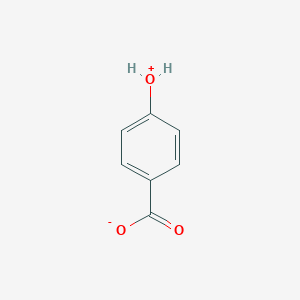
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
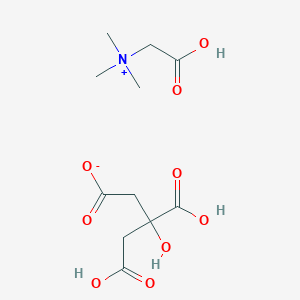
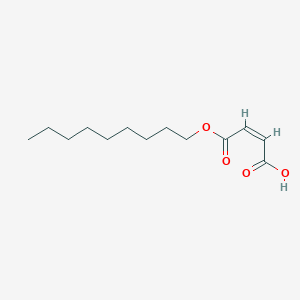
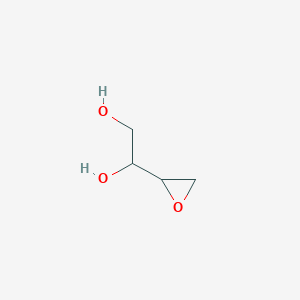
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
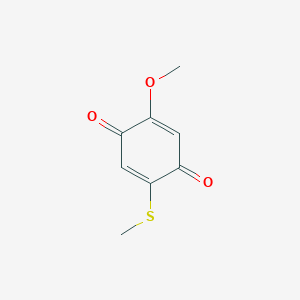
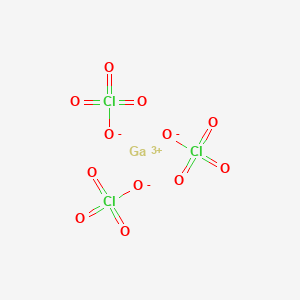
![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)
